molecular formula C6H10N4O2 B13607469 1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine

1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine

Cat. No.: B13607469
M. Wt: 170.17 g/mol
InChI Key: WYICQKRHWUAHGK-UHFFFAOYSA-N
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Description

1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a nitro group at the 5-position of the pyrazole ring and an amine group attached to a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine typically involves the nitration of a pyrazole precursor followed by the introduction of the propylamine group. One common method involves the nitration of 1H-pyrazole to form 5-nitro-1H-pyrazole, which is then reacted with 2-bromopropane to introduce the propyl group. The final step involves the reduction of the nitro group to form the amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and specific solvents may also be employed to improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to form an amine.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 1-(5-amino-1H-pyrazol-1-yl)propan-2-amine.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The amine group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine is unique due to the presence of both a nitro group and an amine group, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between stability and reactivity, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

1-(5-nitropyrazol-1-yl)propan-2-amine

InChI

InChI=1S/C6H10N4O2/c1-5(7)4-9-6(10(11)12)2-3-8-9/h2-3,5H,4,7H2,1H3

InChI Key

WYICQKRHWUAHGK-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=CC=N1)[N+](=O)[O-])N

Origin of Product

United States

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